5-(dimethylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide 5-(dimethylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1170537-97-9
VCID: VC5009142
InChI: InChI=1S/C16H20N2O4S/c1-11(2)12-5-7-13(8-6-12)17-16(19)14-9-10-15(22-14)23(20,21)18(3)4/h5-11H,1-4H3,(H,17,19)
SMILES: CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)N(C)C
Molecular Formula: C16H20N2O4S
Molecular Weight: 336.41

5-(dimethylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide

CAS No.: 1170537-97-9

Cat. No.: VC5009142

Molecular Formula: C16H20N2O4S

Molecular Weight: 336.41

* For research use only. Not for human or veterinary use.

5-(dimethylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide - 1170537-97-9

Specification

CAS No. 1170537-97-9
Molecular Formula C16H20N2O4S
Molecular Weight 336.41
IUPAC Name 5-(dimethylsulfamoyl)-N-(4-propan-2-ylphenyl)furan-2-carboxamide
Standard InChI InChI=1S/C16H20N2O4S/c1-11(2)12-5-7-13(8-6-12)17-16(19)14-9-10-15(22-14)23(20,21)18(3)4/h5-11H,1-4H3,(H,17,19)
Standard InChI Key RYXYJWFDTRSXIX-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)N(C)C

Introduction

Chemical Characteristics

Molecular Formula: C15H18N2O4S
Molecular Weight: Approximately 322.38 g/mol
Structure:

  • A furan ring forms the core of the molecule, contributing to its aromaticity and reactivity.

  • The dimethylsulfamoyl group enhances solubility and chemical stability.

  • The propan-2-yl-substituted phenyl group increases lipophilicity, which may affect biological interactions.

Key Functional Groups:

  • Furan Ring: Provides aromaticity and potential for electrophilic substitution reactions.

  • Dimethylsulfamoyl Group: Increases water solubility and chemical resilience.

  • Carboxamide Group: Offers hydrogen bonding potential, enhancing interactions with enzymes or receptors.

Laboratory Synthesis

The synthesis of 5-(dimethylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide typically involves:

  • Preparation of Furan Ring Derivatives: Starting with furan-2-carboxylic acid.

  • Functionalization:

    • Reaction with dimethylsulfamoyl chloride in the presence of a base (e.g., triethylamine).

    • Coupling with 4-(propan-2-yl)aniline to introduce the amide linkage.

  • Optimization of Reaction Conditions:

    • Temperature and solvent choice (e.g., dichloromethane or acetonitrile) are critical for yield and purity.

Industrial Scale-Up

On an industrial scale, continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability. Reaction parameters such as pressure, temperature, and reagent ratios are optimized to ensure high yields.

Chemistry

The compound serves as:

  • A building block in organic synthesis.

  • A ligand in coordination chemistry.

Biology

Investigated for its ability to:

  • Act as an enzyme inhibitor.

  • Interact with biological macromolecules due to its functional groups.

Medicine

Explored for potential therapeutic properties, including:

  • Anti-inflammatory Activity: The carboxamide group may interact with inflammatory mediators.

  • Anticancer Potential: Its structural features suggest possible interactions with cancer-related enzymes or receptors.

Material Science

Used in developing advanced materials or as a precursor for specialty chemicals.

Mechanism of Action

The compound's biological activity is hypothesized to involve:

  • Enzyme Inhibition:

    • The dimethylsulfamoyl group may bind to enzyme active sites, blocking subs

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator